![molecular formula C11H10N2O B6256137 4-[(pyridin-4-yl)amino]phenol CAS No. 82564-31-6](/img/no-structure.png)

4-[(pyridin-4-yl)amino]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

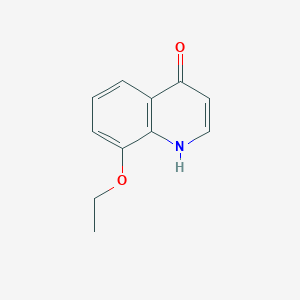

“4-[(pyridin-4-yl)amino]phenol” is a chemical compound with the empirical formula C11H9NO . It is characterized by the presence of a pyridine and a phenolic ring .

Synthesis Analysis

The synthesis of compounds similar to “4-[(pyridin-4-yl)amino]phenol” has been reported in the literature. For instance, pyridine Schiff bases, which are characterized by the presence of a pyridine and a phenolic ring, have been synthesized . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are versatile precursors for subsequent synthetic steps, particularly for palladium-catalyzed processes .Molecular Structure Analysis

The molecular structure of “4-[(pyridin-4-yl)amino]phenol” can be analyzed using various techniques such as FTIR, UV-vis, 1H; 13C; 19F-NMR, DEPT, HHCOSY, TOCSY, and cyclic voltammetry . Computational studies (DFT), and NBO analysis can also be used for further characterization .Chemical Reactions Analysis

Phenols, like “4-[(pyridin-4-yl)amino]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The nitrogen present in the pyridine is responsible for antifungal effects, where the phenolic ring may also participate in this bioactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(pyridin-4-yl)amino]phenol” can be determined using various techniques. Phenols generally have higher boiling points compared to other hydrocarbons having equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(pyridin-4-yl)amino]phenol involves the reaction of 4-nitrophenol with pyridine-4-amine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-nitrophenol", "pyridine-4-amine", "reducing agent (e.g. sodium dithionite)" ], "Reaction": [ "Dissolve 4-nitrophenol and pyridine-4-amine in a suitable solvent (e.g. ethanol).", "Add the reducing agent (e.g. sodium dithionite) to the reaction mixture and stir at room temperature until the reaction is complete.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain 4-[(pyridin-4-yl)amino]phenol as a white solid." ] } | |

CAS RN |

82564-31-6 |

Product Name |

4-[(pyridin-4-yl)amino]phenol |

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.